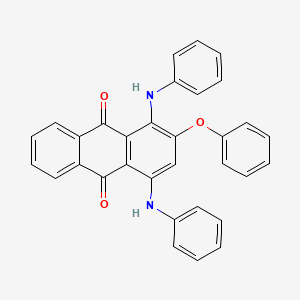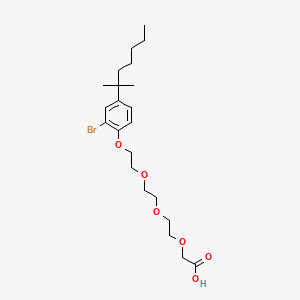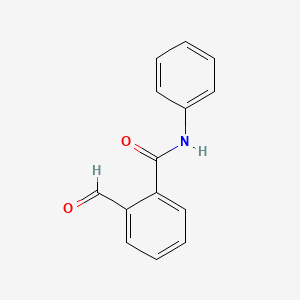
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol group with a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 4-Fluoro-3-methylbutan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-methylbutanoic acid.
Reduction: 4-Fluoro-3-methylbutan-1-ol.
Substitution: 4-Azido-3-methylbutan-1-ol.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonic acid group can interact with amino acid residues, modifying protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylbutan-1-ol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorinated alcohol group, limiting its applications in organic synthesis.
Uniqueness
4-Fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both a fluorinated alcohol group and a sulfonic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propiedades
| 104714-97-8 | |
Fórmula molecular |
C12H19FO4S |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
4-fluoro-3-methylbutan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11FO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-6)2-3-7/h2-5H,1H3,(H,8,9,10);5,7H,2-4H2,1H3 |
Clave InChI |
BZNPRTMEVKJTFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
